molecular formula C11H10BrFN2O3 B3932563 6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone

6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone

Cat. No.: B3932563
M. Wt: 317.11 g/mol
InChI Key: ZSKBMMAEXSPUFR-UHFFFAOYSA-N
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Description

6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone, also known as BFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BFN is a member of the piperidinone family and is known for its unique chemical properties, including its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, as well as improve cognitive function. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has been shown to be well-tolerated in animal models, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone is its potential as a new anti-inflammatory and analgesic drug. This compound has been shown to be effective in reducing inflammation and pain in animal models, making it a potential candidate for the development of new drugs. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, this compound may have some side effects that need to be further studied.

Future Directions

There are several future directions for the study of 6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone. One area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in animal models, making it a potential candidate for the development of new cancer drugs. Another area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function in animal models, making it a potential candidate for the development of new drugs for these diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been extensively studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of various diseases. The synthesis of this compound involves the reaction of 3-bromo-4-fluoroaniline with 5-nitro-2-piperidinone in the presence of a catalyst. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable tool in the field of scientific research.

Scientific Research Applications

6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its anti-inflammatory and analgesic effects. This compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the development of new anti-inflammatory and analgesic drugs. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

6-(3-bromo-4-fluorophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O3/c12-7-5-6(1-2-8(7)13)11-9(15(17)18)3-4-10(16)14-11/h1-2,5,9,11H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKBMMAEXSPUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone
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6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone
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6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone
Reactant of Route 6
6-(3-bromo-4-fluorophenyl)-5-nitro-2-piperidinone

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